molecular formula C14H14BrSi B1505003 Dibenzyl(bromo)silyl CAS No. 50485-98-8

Dibenzyl(bromo)silyl

Cat. No.: B1505003
CAS No.: 50485-98-8
M. Wt: 290.25 g/mol
InChI Key: IIQKIKIZRNIEJN-UHFFFAOYSA-N
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Description

Dibenzyl(bromo)silyl is a silyl-based compound featuring a silicon atom substituted with two benzyl groups and a bromine atom. The benzyl groups confer steric bulk and stability, while the bromine atom enhances electrophilicity, making it a versatile reagent in asymmetric catalysis and functional group transformations .

Properties

CAS No.

50485-98-8

Molecular Formula

C14H14BrSi

Molecular Weight

290.25 g/mol

InChI

InChI=1S/C14H14BrSi/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

IIQKIKIZRNIEJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Silyl Protecting Groups

  • TBDMS (tert-Butyldimethylsilyl) : A widely used silyl protecting group for alcohols and amines. Unlike dibenzyl(bromo)silyl, TBDMS lacks bromine and benzyl substituents, resulting in lower steric hindrance and easier deprotection (e.g., via fluoride ions). However, TBDMS-protected intermediates may be less stable under acidic or oxidative conditions compared to dibenzyl-substituted silyl groups .
  • Diphenylprolinol Silyl Ethers: Immobilized silyl ethers, such as 23f (Scheme 10 in ), avoid hydrolysis issues common in traditional silyl ethers. This compound’s bromine could enhance reactivity in electrophilic substitutions, but its bulkiness might limit recyclability in catalytic systems .
Table 1: Comparison of Silyl Protecting Groups
Property This compound TBDMS Diphenylprolinol Silyl Ethers
Substituents 2 Benzyl, 1 Br 2 Methyl, 1 t-butyl Prolinol, phenyl groups
Deprotection Method Not specified Fluoride ions Acidic/oxidative conditions
Steric Hindrance High Moderate High
Application Intermediate synthesis Alcohol protection Asymmetric catalysis
Stability Likely high Moderate High (immobilized)
Reference

Dibenzyl-Containing Reagents

  • Dibenzyl Azodicarboxylate (DBAD) : Used in α-amination reactions (). Unlike this compound, DBAD is a redox-active reagent that facilitates nitrogen transfer. Both compounds leverage benzyl groups for steric stabilization, but DBAD lacks a silyl or halogen moiety, limiting its use in silicon-mediated chemistry .
  • Dibenzyl Phosphates (30–32 in ) : Synthesized via dibenzyl diisopropylphosphoramidite oxidation. These phosphates are stable intermediates in nucleotide chemistry, whereas this compound’s bromine could enable nucleophilic displacement reactions, expanding its utility in cross-coupling protocols .
Table 2: Functional Comparison of Dibenzyl Derivatives
Compound Key Functional Groups Reactivity Key Applications
This compound Si, Br, 2 benzyl Electrophilic substitution Protecting groups, catalysis
DBAD Azodicarboxylate Redox-active, N-transfer Asymmetric amination
Dibenzyl Phosphates Phosphate, benzyl Hydrolysis-resistant intermediates Nucleotide synthesis
Reference

Brominated Analogues

  • Protopine Bromo Derivatives (7a in ) : Bromination at the C12 position enhances bioactivity in protopine derivatives. This compound’s bromine could similarly modulate electronic properties, though its silyl core may prioritize synthetic applications over pharmacokinetics .
  • Brominated Aromatic Bridges () : Bibenzyl and dibenzyl ether/sulfide bridges in coal conversion studies show bromine’s role in stabilizing intermediates. This compound’s hybrid structure (aromatic + silyl) may offer unique thermal stability in high-temperature reactions .

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